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Compound of Interest

3-Bromo-5-hydroxy-4-
Compound Name: ) )
methoxybenzoic acid

Cat. No.: B010252

An In-depth Technical Guide to the Physicochemical Properties of 3-Bromo-5-hydroxy-4-
methoxybenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Molecule of Latent Potential

3-Bromo-5-hydroxy-4-methoxybenzoic acid is a polysubstituted aromatic carboxylic acid. Its
structure is built upon a benzoic acid core, a privileged scaffold in medicinal chemistry, and is
further functionalized with a bromine atom, a hydroxyl group, and a methoxy group. This
specific arrangement of electron-withdrawing and electron-donating groups imparts a unique
electronic and steric profile, suggesting its potential as a versatile building block in the
synthesis of novel bioactive molecules and advanced materials. While comprehensive
experimental data on this specific compound is not widely published, its structural motifs are
present in molecules explored for anticancer and anti-inflammatory properties.[1] This guide
provides a detailed analysis of its predicted and expected physicochemical properties, outlines
robust protocols for their experimental determination, and discusses the scientific rationale
behind these characterization techniques.

Compound Identification and Core Structure

A precise identification is the foundation of all subsequent research. The fundamental identifiers
for 3-Bromo-5-hydroxy-4-methoxybenzoic acid are summarized below.
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Identifier Value Source

3-bromo-5-hydroxy-4-
IUPAC Name ) ) [2]
methoxybenzoic acid

CAS Number 52783-66-1 [2][3][4]
Molecular Formula CsH7BrOa4 [2][3]
Molecular Weight 247.04 g/mol [2]
, COC1=C(C=C(C=C1Br)C(=0)
Canonical SMILES [2]
0)O
XKPMZMJYQDNWDG-
InChl Key [2]

UHFFFAOYSA-N

The structural arrangement of its functional groups is paramount to its chemical behavior.

Caption: Chemical structure of 3-Bromo-5-hydroxy-4-methoxybenzoic acid.

Computed Physicochemical Properties

Computational models provide valuable initial estimates of a molecule's behavior. The following
properties have been calculated using established algorithms and are available in public
databases like PubChem.
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Property

Computed Value

Significance &
Interpretation

Molecular Weight

247.04 g/mol

Foundational for all

stoichiometric calculations.[2]

XLogP3

1.8

Indicates moderate lipophilicity.
The compound is predicted to
have a preference for a
nonpolar environment over a
polar one, a key factor in
membrane permeability and

drug-target interactions.[2]

Hydrogen Bond Donors

The carboxylic acid and
hydroxyl groups can donate
protons to form hydrogen
bonds, influencing solubility

and receptor binding.[2]

Hydrogen Bond Acceptors

The four oxygen atoms can
accept protons in hydrogen
bonds, contributing to
interactions with biological

targets and polar solvents.[2]

Rotatable Bond Count

The C-C bond of the carboxyl
group and the C-O bond of the
methoxy group allow for
conformational flexibility, which
can be critical for fitting into a

binding pocket.[2]

Topological Polar Surface Area

(TPSA)

66.8 A2

This value suggests good
potential for oral bioavailability,
as it falls within the typical

range for drug-like molecules.

[2]
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Spectroscopic and Physical Characterization: An
Experimental Approach

While computed data is useful, experimental validation is non-negotiable in scientific research.
The following sections detail the expected spectroscopic signatures and provide robust
protocols for their determination.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation for organic molecules.
e H NMR Spectroscopy (Expected Signatures):

o Aromatic Protons: Two distinct signals in the aromatic region (approx. 6.5-8.0 ppm). Due
to the substitution pattern, they will appear as doublets.

o Methoxy Protons: A sharp singlet at approximately 3.8-4.0 ppm, integrating to three
protons.

o Hydroxyl Proton: A broad singlet with a variable chemical shift, dependent on solvent and
concentration.

o Carboxylic Acid Proton: A very broad singlet at a downfield chemical shift (>10 ppm),
which may be exchangeable with D20.

e 13C NMR Spectroscopy (Expected Signatures):
o Carbonyl Carbon: A signal in the range of 165-175 ppm.

o Aromatic Carbons: Eight distinct signals for the eight carbon atoms in the molecule, with
chemical shifts influenced by the attached substituents. Carbons attached to oxygen will
be downfield, while the carbon attached to bromine will also be shifted.

o Methoxy Carbon: A signal around 55-60 ppm.

Protocol: NMR Sample Preparation and Analysis
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Rationale: The choice of solvent is critical. Deuterated chloroform (CDCIs) is a common starting
point, but if solubility is poor, deuterated dimethyl sulfoxide (DMSO-ds) is an excellent
alternative that will also clearly show the exchangeable hydroxyl and carboxylic acid protons.

e Sample Preparation:

1. Accurately weigh 5-10 mg of 3-Bromo-5-hydroxy-4-methoxybenzoic acid into a clean,
dry vial.

2. Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-ds).
3. Vortex or sonicate the mixture until the sample is fully dissolved.
4. Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette.
o Data Acquisition:
1. Insert the sample into the NMR spectrometer.

2. Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic
field to achieve optimal homogeneity.

3. Acquire a standard *H NMR spectrum.

4. Acquire a 3C NMR spectrum. This typically requires a longer acquisition time due to the
low natural abundance of 13C.

» Data Processing:

1. Apply Fourier transformation, phase correction, and baseline correction to the acquired
Free Induction Decays (FIDs).

2. Calibrate the chemical shift scale using the residual solvent peak as an internal standard
(e.g., DMSO at 2.50 ppm for 1H).

3. Integrate the *H NMR signals to determine the relative number of protons.
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4. Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to
the molecular structure.

Acidity and pKa Determination

The pKa is a critical parameter that governs a molecule's ionization state at a given pH, which
in turn affects its solubility, membrane transport, and receptor binding. The acidity of the
carboxylic acid is modulated by the electronic effects of the ring substituents. The electron-
withdrawing bromine atom is expected to increase acidity (lower pKa) compared to benzoic
acid (pKa = 4.2), while the electron-donating hydroxyl and methoxy groups will have competing
effects.

Protocol: Potentiometric Titration for pKa Determination

Rationale: This method directly measures the change in pH of a solution of the analyte as a
titrant is added. The pKa corresponds to the pH at the half-equivalence point, providing a highly
accurate and reliable value.

Caption: Workflow for pKa determination via potentiometric titration.
e Preparation:

1. Prepare a ~0.01 M solution of 3-Bromo-5-hydroxy-4-methoxybenzoic acid in a suitable
solvent system (e.g., a 50:50 mixture of water and methanol to ensure solubility).

2. Prepare a standardized ~0.1 M solution of NaOH.
3. Calibrate a pH meter using at least two standard buffers (e.g., pH 4.0 and 7.0).
e Titration:

1. Place a known volume (e.g., 25.0 mL) of the analyte solution into a beaker with a
magnetic stir bar.

2. Immerse the calibrated pH electrode in the solution.

3. Add the NaOH titrant in small, precise increments (e.g., 0.1 mL), allowing the pH reading
to stabilize after each addition.
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4. Record the pH and the total volume of titrant added after each increment. Continue well
past the expected equivalence point.

o Data Analysis:

1. Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to
generate a titration curve.

2. Calculate the first derivative of the curve (ApH/AV). The peak of the first derivative plot
indicates the equivalence point.

3. Identify the volume of NaOH required to reach the half-equivalence point (half the volume

of the equivalence point).

4. The pKa is the pH value on the titration curve corresponding to the half-equivalence
volume.

Reactivity and Potential Applications in Synthesis

The true value of a molecule like 3-Bromo-5-hydroxy-4-methoxybenzoic acid lies in its
potential as a synthetic intermediate. Its functional groups offer multiple handles for chemical
modification.

o Carboxylic Acid: Can undergo esterification, amidation, or reduction to an alcohol.

» Aromatic Ring: The electron-rich ring is susceptible to further electrophilic aromatic
substitution. The existing substituents will direct incoming electrophiles.

» Phenolic Hydroxyl Group: Can be alkylated or acylated.

e Bromo Group: Can participate in cross-coupling reactions (e.g., Suzuki, Sonogashira),
enabling the formation of C-C bonds to build more complex molecular architectures.

The applications of structurally related compounds in the synthesis of thyroid hormone receptor
antagonists highlight the potential of this scaffold in drug discovery.[5]
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Potential Synthetic Transformations

Esterification (R-OH, H*) »| Ester Derivative

Amidation (R2NH, coupling agent) | »| Amide Derivative

3-Bromo-5-hydroxy- Reduction (e.g., LiAlH4)
4-methoxybenzoic acid Williamson Ether Synthesis (R-X, base)

P Benzyl Alcohol Derivative

I g
Suzuki Coupling (Ar-B(OH)z, Pd catalyst) Phenolic Ether

| Biaryl Compound

Click to download full resolution via product page

Caption: Key reaction pathways for synthetic modification.

Safety and Handling

As with any laboratory chemical, proper safety precautions are essential.

o Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-
resistant gloves.

» Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust.

» Storage: Store in a tightly sealed container in a cool, dry place away from incompatible
materials such as strong oxidizing agents.

Conclusion
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3-Bromo-5-hydroxy-4-methoxybenzoic acid presents itself as a compound of significant
interest for chemical and pharmaceutical research. While its experimentally determined
physicochemical properties are not yet extensively documented, this guide provides a robust
framework for their characterization based on established principles and methodologies. Its
computed properties suggest favorable drug-like characteristics, and its array of functional
groups makes it a highly attractive scaffold for synthetic chemists aiming to develop novel
molecules with tailored biological activities. The protocols and insights provided herein serve as
a comprehensive resource for researchers embarking on the study of this promising molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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